molecular formula C10H13Cl2NO2 B596859 Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride CAS No. 124082-19-5

Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride

Cat. No.: B596859
CAS No.: 124082-19-5
M. Wt: 250.119
InChI Key: CKHLTQXMMBPPQU-UHFFFAOYSA-N
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Description

“Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride” is a chemical compound with the CAS Number: 124082-19-5 . It has a molecular weight of 250.12 and its IUPAC name is this compound . It is typically stored under inert gas and is hygroscopic .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point range of 127 - 129 °C . The compound is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Environmental Impact and Toxicology

One area of focus is the environmental impact and toxicity of chlorophenyl compounds, including those structurally related to Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Chlorophenols, for instance, have been evaluated for their effects on aquatic environments. They exhibit moderate toxic effects on both mammalian and aquatic life, with potential for considerable toxicity to fish upon long-term exposure. These compounds, including 2-chlorophenol and 4-chlorophenol, have shown variable persistence in the environment, influenced by the presence of adapted microflora capable of biodegradation. Their bioaccumulation is expected to be low, yet they possess strong organoleptic effects (Krijgsheld & Gen, 1986).

Biochemical Pathways and Food Science

In the biochemical realm, branched aldehydes derived from amino acids, related in metabolic pathways to this compound, are significant for their role in flavoring foods. The production and breakdown pathways of these compounds, such as 2-methyl propanal and 3-methyl butanal, have been extensively reviewed, highlighting the impact of microbial and food composition on aldehyde formation, crucial for controlling desired flavor profiles in food products (Smit, Engels, & Smit, 2009).

Pharmaceutical Applications and Neurochemistry

Another critical area of research involves the pharmaceutical applications and neurochemistry of compounds with structural similarities to this compound. For example, NMDA receptors, implicated in excitatory neurotransmission, have been the focus of studies due to their role in synaptic plasticity and memory. Research centered on these receptors aims to elucidate the molecular mechanisms involved in their biosynthetic pathway, transport, and synaptic incorporation, providing insights into psychiatric and neurological diseases associated with NMDA receptor dysfunction (Horak et al., 2014).

Safety and Hazards

“Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride” is classified as an irritant . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Target of Action

The primary targets of Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors include pH, temperature, presence of other molecules, and the specific characteristics of the biological system where the compound exerts its effects.

Properties

IUPAC Name

methyl 3-amino-3-(4-chlorophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHLTQXMMBPPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655128
Record name Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124082-19-5
Record name Methyl 3-amino-3-(4-chlorophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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